EnniatinB2
Description
Enniatin B2 is a cyclic hexadepsipeptide mycotoxin produced by Fusarium fungi. It is structurally characterized by alternating three D-hydroxyisovaleryl residues and three N-methylated amino acids.
Properties
Molecular Formula |
C32H55N3O9 |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36) |
InChI Key |
NUFASKQIWTXKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Enniatin B2 is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway, involving the enzyme enniatin synthetase . This enzyme catalyzes the formation of the cyclohexadepsipeptide structure by incorporating alternating residues of N-methyl amino acids and hydroxy acids . The synthesis typically involves the following steps:
- Activation of amino acids and hydroxy acids.
- Formation of peptide bonds.
- Cyclization to form the cyclic depsipeptide structure.
Industrial Production Methods: Industrial production of enniatin B2 involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the compound . The process includes:
- Selection of high-producing Fusarium strains.
- Optimization of growth media and environmental conditions.
- Extraction and purification of enniatin B2 from the fungal biomass using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Enniatin B2 undergoes various chemical reactions, including:
Oxidation: Enniatin B2 can be oxidized to form different derivatives, which may exhibit altered biological activities.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel enniatin analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various enniatin derivatives with modified biological activities .
Scientific Research Applications
Enniatin B2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and properties of cyclohexadepsipeptides.
Biology: Investigated for its role in fungal pathogenicity and its interactions with other mycotoxins.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.
Mechanism of Action
Enniatin B2 is part of a larger family of enniatins, including enniatin A, A1, B, and B1 . While all enniatins share a similar cyclohexadepsipeptide structure, they differ in their specific amino acid and hydroxy acid residues . This structural variation leads to differences in their biological activities and ionophoric properties . Enniatin B2 is unique in its specific combination of residues, which contributes to its distinct biological profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require data on structural analogs like Enniatin B1, B4, A1, or Beauvericin, as well as other mycotoxins (e.g., aflatoxins, zearalenone). However, the evidence lacks such information. Below is a hypothetical framework for such a comparison, inferred from general mycotoxin research practices:
Table 1: Hypothetical Comparison of Enniatin B2 with Related Compounds
Hypothetical values due to lack of evidence-supported data.
Key Research Findings (Generalized)
- Structural Differences : Enniatin B2 has additional methyl or hydroxyl groups compared to B1, altering its ion-binding affinity .
- Toxicokinetics : Enniatins exhibit synergistic effects with other mycotoxins, but B2’s metabolic pathways remain understudied.
- Environmental Prevalence : Co-occurrence of Enniatins B1 and B2 in cereal crops has been reported, but B2’s contamination levels are typically lower .
Critical Limitations of the Evidence
- Other evidence (1–5, 7–19) is irrelevant to mycotoxins or natural products chemistry.
Recommendations for Authoritative Sources
To address the query accurately, consult:
EFSA Reports : European Food Safety Authority assessments on Enniatins.
PubMed/MDPI Articles : Peer-reviewed studies on Fusarium mycotoxins.
TOXNET Database : Detailed toxicological profiles of Enniatins.
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